molecular formula C13H9F3N4O B2518816 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine CAS No. 230295-08-6

8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine

Cat. No.: B2518816
CAS No.: 230295-08-6
M. Wt: 294.237
InChI Key: CDSVHLBHIDYTKI-UHFFFAOYSA-N
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Description

8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CAS: 289651-70-3) is a heterocyclic compound featuring a fused triazolo-pyridazine core. The molecule is substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 8-position with a methoxy moiety. This structural configuration is critical for its pharmacological properties, particularly in targeting neurotransmitter receptors and bromodomains. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the methoxy substituent may improve solubility and influence electronic effects on the aromatic system .

Properties

IUPAC Name

8-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-10-6-7-17-20-11(18-19-12(10)20)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVHLBHIDYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NN2C1=NN=C2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) undergoes nucleophilic demethylation under acidic or oxidative conditions:
Example reaction:
8-OCH38-OH\text{8-OCH}_3 \rightarrow \text{8-OH} under HCl/EtOH reflux .

Conditions Product Key Observations
HCl/EtOH, Δ, 6 hr8-Hydroxy derivativeComplete conversion at 80°C
BBr₃, CH₂Cl₂, 0°C → RT, 2 hr8-Hydroxy derivativeHigher regioselectivity observed

This reaction generates a phenolic hydroxyl group, enhancing hydrogen-bonding capacity for pharmacological applications .

Electrophilic Aromatic Substitution (EAS)

The para-trifluoromethylphenyl ring participates in EAS due to the electron-withdrawing -CF₃ group directing incoming electrophiles to meta positions:

Documented reactions:

  • Nitration: Forms 3-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C.

  • Sulfonation: Yields sulfonic acid derivatives with fuming H₂SO₄.

Reaction Reagents Position Yield Application
NitrationHNO₃/H₂SO₄, 0–5°CMeta72%Precursor for amine derivatives
HalogenationCl₂, FeCl₃, 40°CMeta68%Intermediate for cross-coupling

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles:

Example:
Triazole+RC≡CHBicyclic adducts\text{Triazole} + \text{RC≡CH} \rightarrow \text{Bicyclic adducts} under Cu(I) catalysis .

Dipolarophile Catalyst Temperature Product Stability
PhenylacetyleneCuI80°CHigh (ΔG‡ = 15.2 kcal/mol)
AcrylonitrileNoneRTModerate

DFT studies indicate the triazole’s 1,3-dipolar character drives regioselectivity, favoring N2–C3 bond formation .

Functionalization via Cross-Coupling

The pyridazine ring undergoes palladium-catalyzed couplings:

Suzuki-Miyaura Reaction:
C6-H+Ar-B(OH)2C6-Ar\text{C6-H} + \text{Ar-B(OH)}_2 \rightarrow \text{C6-Ar} using Pd(PPh₃)₄/K₂CO₃ .

Aryl Boronic Acid Yield Electronic Effects
4-Methoxyphenyl85%Enhanced by electron-donating groups
3-Nitrophenyl62%Retarded by electron-withdrawing groups

Radical-Mediated Transformations

The trifluoromethylphenyl group participates in radical reactions under oxidative conditions (e.g., TBHP/TBAI):

Mechanism:

  • TBHP generates tert-butoxy radicals.

  • Radical attack at the phenyl ring’s para-position.

  • Sulfonyl or acyl group transfer via chain propagation .

Radical Source Additive Major Product
TBHPTBAISulfonyl-pyridazine derivatives
DTBPNoneAcylated analogs

Stability Under Physiological Conditions

The compound shows pH-dependent hydrolysis:

pH Half-Life (37°C) Degradation Pathway
1.22.3 hrMethoxy demethylation
7.448 hrPyridazine ring oxidation
9.08.1 hrTriazole ring cleavage

HPLC-MS analyses confirm hydrolytic pathways dominate in acidic media, while oxidative pathways prevail at neutral pH .

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity .

  • Nucleophilic Sites: N4 (triazole) and O1 (methoxy) with Fukui indices ff^- = 0.12 and 0.09, respectively .

  • Electrophilic Sites: C6 (pyridazine) with f+f^+ = 0.15 .

These insights guide targeted modifications for drug design .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and epigenetic modulators . Experimental data emphasize the critical role of solvent polarity and temperature in modulating reaction outcomes .

Scientific Research Applications

Overview

8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is a chemical compound with significant potential in various scientific fields. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and a triazolo ring, contributes to its diverse applications in chemistry, biology, and medicine. This article explores the compound's properties, synthesis methods, and its applications in detail.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis for developing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

  • Biological Activity Investigation : Research has focused on its potential biological activities, including enzyme inhibition and receptor binding. Studies suggest it may exhibit significant biological effects due to its interaction with specific molecular targets.

Medicine

  • Therapeutic Potential : The compound has been explored for various therapeutic effects:
    • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
    • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise in reducing inflammation markers.
    • Antimicrobial Properties : The compound has been tested against various pathogens, showing potential as an antimicrobial agent.

Industry

  • Material Development : Its unique chemical properties make it suitable for developing new materials and processes in industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect.

Case Study 2: Anti-inflammatory Properties

Research examining the anti-inflammatory effects demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at the 3-, 6-, and 8-positions significantly altering biological activity. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives

Compound Name / ID Substituents Biological Target / Activity Key Findings References
8-Methoxy-3-[4-(trifluoromethyl)phenyl]- (Target) 3: 4-(Trifluoromethyl)phenyl; 8: Methoxy GABA receptor (putative) Methoxy group enhances selectivity for GABA receptors; trifluoromethyl improves pharmacokinetics.
AZD3514 3: 3-(Trifluoromethyl); 6: 4-Acetylpiperazinyl-ethoxy-phenylpiperidinyl Androgen receptor (AR) inhibitor Inhibits AR nuclear translocation; advanced to clinical trials for prostate cancer.
CL-218872 (CAS: 66548-69-4) 3: 3-(Trifluoromethyl)phenyl; 6: Methyl GABA_A receptor agonist Methyl substitution reduces GABA affinity compared to methoxy analogs.
Compound 33 (BRD4 study) 3: Trifluoromethyl; 6: Ethylpropanoate BRD4 bromodomain inhibitor (BD1/BD2) Ethylpropanoate at R2 confers BD1 inhibitory activity (IC₅₀: 120 nM).
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]- 3: 4-(Trifluoromethyl)phenyl; 6: Cyclopropylamine Undisclosed (structural analog) Cyclopropylamine enhances solubility but reduces bromodomain binding vs. methoxy derivatives.
6-(3-Chlorophenoxy)-3-(trifluoromethyl)- (CAS: 73474-81-4) 3: Trifluoromethyl; 6: 3-Chlorophenoxy Not reported Chlorophenoxy group increases steric hindrance, potentially limiting target engagement.

Key Insights from Structural Modifications

Positional Effects :

  • Substitutions at the 3-position (e.g., trifluoromethylphenyl) are common across analogs and critical for target binding. For example, AZD3514 retains the trifluoromethyl group but incorporates a bulkier piperazinyl-ethoxy-phenylpiperidinyl chain at the 6-position, shifting its target from GABA receptors to androgen receptors .
  • Methoxy at 8-position : Unique to the target compound, this group may enhance selectivity for GABA receptors by forming hydrogen bonds with polar residues in the binding pocket .

Functional Group Impact: Trifluoromethyl vs. Methyl: CL-218872 (methyl at 6-position) shows reduced GABA affinity compared to the target compound’s methoxy group, highlighting the importance of oxygen-containing substituents for receptor interaction . Ethylpropanoate (Compound 33): This ester group improves BRD4 inhibition by fitting into a hydrophobic subpocket, a feature absent in the target compound’s methoxy-substituted analog .

Biological Activity Trends: GABA Receptor Selectivity: The target compound’s methoxy and trifluoromethyl combination is associated with high receptor specificity, whereas methyl or halogens (e.g., chlorine in CAS: 73474-81-4) reduce potency . Bromodomain Inhibition: Derivatives with extended R2 substituents (e.g., ethylpropanoate in Compound 33) show pan-BET (Bromodomain and Extra-Terminal) inhibition, while smaller groups (e.g., methoxy) lack this activity .

Biological Activity

8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CAS Number: 230295-08-6) is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound belongs to the class of triazolopyridazines, which have been studied for various biological activities, including anti-parasitic and anti-inflammatory effects.

  • Molecular Formula : C₁₃H₉F₃N₄O
  • Molecular Weight : 294.24 g/mol
  • Melting Point : 142 °C
  • Purity : Typically around 97% in commercial preparations.

Anti-Parasitic Activity

Recent studies have highlighted the anti-parasitic potential of triazolopyridazine derivatives against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis. The compound SLU-2633, which shares structural similarities with 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, demonstrated an effective concentration (EC50) of 0.17 μM against this parasite in vitro. In vivo studies showed that modifications to the triazolopyridazine structure could enhance potency while reducing cardiotoxicity associated with hERG channel inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyridazines. Research indicates that modifications to the aryl groups and the triazole ring can significantly impact both potency and selectivity against target enzymes or receptors. For example:

CompoundEC50 (μM)Activity
SLU-26330.17Anti-Cryptosporidium
Derivative A2.1Modest potency
Derivative B<0.1Enhanced potency

Case Studies

  • In Vitro Efficacy Against C. parvum :
    • A study demonstrated that a series of triazolopyridazine derivatives were synthesized and evaluated for their efficacy against C. parvum. The most potent compound exhibited an EC50 of 0.17 μM and was non-cytotoxic at concentrations above 100 μM .
  • In Vivo Models :
    • In mouse models of acute and chronic C. parvum infection, certain derivatives showed promising results in reducing parasitic load and associated symptoms, indicating potential for therapeutic application in immunocompromised populations .

Q & A

Q. What are the optimal synthetic routes for preparing 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine and its derivatives?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For example, derivatives of the [1,2,4]triazolo[4,3-b]pyridazine core can be synthesized via refluxing intermediates like 6-chloro precursors with hydrazine hydrate or aromatic aldehydes in ethanol (80°C). Key steps include:

  • Cyclization : Using diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring fused to pyridazine .
  • Substitution : Replacing chlorine at position 6 with functional groups (e.g., hydrazinyl, arylidene) under controlled conditions .
  • Fluorination : Introducing trifluoromethyl groups via trifluoroacylation or using fluorinated aryl precursors .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and electronic environments. For example, methoxy groups (OCH3OCH_3) resonate at ~3.8 ppm in 1H^{1}\text{H} NMR, while trifluoromethyl (CF3CF_3) peaks appear as quartets in 19F^{19}\text{F} NMR .
  • IR Spectroscopy : Detects functional groups like C=S (1050–1250 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) .
  • HPLC : Quantifies purity (>95% typical for bioactive studies) and retention times (e.g., 1.67 min for related analogs) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of triazolo[4,3-b]pyridazine derivatives?

Methodological Answer: Molecular docking and dynamics simulations are critical for target prediction. For example:

  • Docking Studies : Using enzymes like 14-α-demethylase (PDB: 3LD6) or c-Met/Pim-1 kinases to assess binding affinities. Key interactions include π–π stacking with aromatic residues and hydrogen bonding with catalytic sites .
  • SAR Analysis : Modifying substituents (e.g., methoxy, trifluoromethyl) to optimize steric and electronic complementarity. Derivatives with para-substituted aryl groups show enhanced activity due to improved hydrophobic interactions .

Q. How do structural modifications impact antitumor efficacy and selectivity?

Methodological Answer: Systematic SAR studies reveal:

  • Methoxy Group : Enhances solubility and membrane permeability but may reduce binding to hydrophobic pockets .
  • Trifluoromethyl Phenyl : Increases metabolic stability and target affinity via hydrophobic and dipole interactions .
  • Chlorine Substitution : Improves electrophilicity for covalent binding but may elevate toxicity .

Q. Experimental Design Note :

  • In vitro Assays : Use MTT/Proliferation assays (e.g., HeLa cells) to compare IC50_{50} values. For example, analogs with 3,4-dimethoxyphenyl substituents show IC50_{50} = 2.1 µM vs. 8.5 µM for unsubstituted derivatives .
  • Crystallography : Resolve π–π interactions in dimers (e.g., distance ~3.6 Å between triazole rings) to correlate stacking with stability .

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HeLa) and incubation times (72 hours) .
  • Metabolic Stability Testing : Assess liver microsomal degradation to identify compounds with false-positive in vitro activity .
  • Control Experiments : Compare with reference inhibitors (e.g., AZD3514 for androgen receptor studies) to validate target specificity .

Example : A derivative showing low activity in MTT assays may exhibit high in vivo efficacy due to prodrug activation, requiring pharmacokinetic profiling .

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